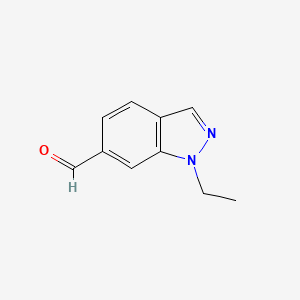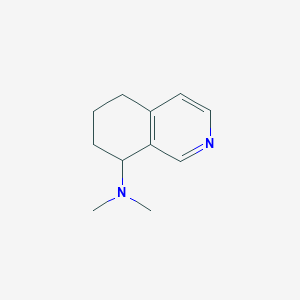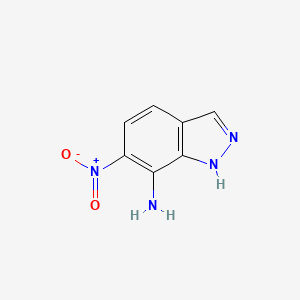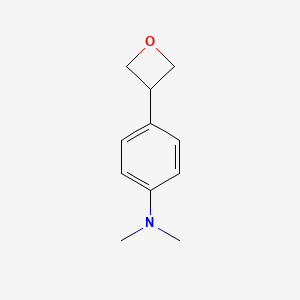
7-Chloro-1,2-dihydroisoquinolin-3(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-1,2-dihydroisoquinolin-3(4H)-one is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, known for their diverse biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1,2-dihydroisoquinolin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, where an aromatic amine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Industrial Production Methods
Industrial production may involve optimizing the synthetic route for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline derivatives.
Reduction: Reduction reactions may yield dihydro derivatives with different substitution patterns.
Substitution: Halogen substitution reactions can introduce various functional groups at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce new functional groups.
科学的研究の応用
Chemistry
In chemistry, 7-Chloro-1,2-dihydroisoquinolin-3(4H)-one is used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology
Biologically, isoquinoline derivatives are studied for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Medicine
In medicine, compounds related to this compound are investigated for their potential as drug candidates, particularly in treating neurological disorders and infections.
Industry
Industrially, these compounds may be used in the synthesis of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 7-Chloro-1,2-dihydroisoquinolin-3(4H)-one depends on its specific interactions with biological targets. It may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways.
類似化合物との比較
Similar Compounds
Isoquinoline: The parent compound, known for its aromatic properties.
1,2,3,4-Tetrahydroisoquinoline: A reduced form with different biological activities.
7-Bromo-1,2-dihydroisoquinolin-3(4H)-one: A similar compound with a bromine substituent.
Uniqueness
7-Chloro-1,2-dihydroisoquinolin-3(4H)-one is unique due to its specific chloro substitution, which can influence its reactivity and biological activity compared to other isoquinoline derivatives.
特性
CAS番号 |
113124-88-2 |
|---|---|
分子式 |
C9H8ClNO |
分子量 |
181.62 g/mol |
IUPAC名 |
7-chloro-2,4-dihydro-1H-isoquinolin-3-one |
InChI |
InChI=1S/C9H8ClNO/c10-8-2-1-6-4-9(12)11-5-7(6)3-8/h1-3H,4-5H2,(H,11,12) |
InChIキー |
KVEBPBCIPKTOAR-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(CNC1=O)C=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11912032.png)

![1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B11912044.png)

![[4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenyl]boronic acid](/img/structure/B11912059.png)
![1-(2,7-Diazaspiro[4.5]decan-7-yl)ethanone](/img/structure/B11912071.png)






![8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11912111.png)

